molecular formula C19H19NO B14309085 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline CAS No. 112276-18-3

1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14309085
CAS No.: 112276-18-3
M. Wt: 277.4 g/mol
InChI Key: UVDAXMOKPWLJDF-UHFFFAOYSA-N
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Description

1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of propargylamines This compound is characterized by the presence of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline typically involves multicomponent reactions. One common method is the alkyne-amine-aldehyde (A3) coupling reaction. This reaction involves the coupling of an alkyne, an amine, and an aldehyde in the presence of a catalyst. For instance, nanostructured Ag/TiO2 and Pt/TiO2 catalysts have been used to promote the synthesis of silyl-protected and functionalized propargylamine derivatives under microwave conditions using water as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of recyclable catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The phenoxy and butynyl groups can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline moiety can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenoxybut-2-yn-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a phenoxy group, a butynyl chain, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

112276-18-3

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-(4-phenoxybut-2-ynyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H19NO/c1-2-11-18(12-3-1)21-16-7-6-14-20-15-8-10-17-9-4-5-13-19(17)20/h1-5,9,11-13H,8,10,14-16H2

InChI Key

UVDAXMOKPWLJDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC#CCOC3=CC=CC=C3

Origin of Product

United States

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